molecular formula C11H10N4OS B11724815 N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide

N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide

Cat. No.: B11724815
M. Wt: 246.29 g/mol
InChI Key: DCHJBOSLQRMIFB-UHFFFAOYSA-N
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Description

N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 2-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The thiadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the ring contribute to its reactivity and ability to form stable complexes with metal ions, making it valuable in various applications .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C11H10N4OS/c1-8-4-2-3-5-9(8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)

InChI Key

DCHJBOSLQRMIFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CSN=N2

Origin of Product

United States

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